![molecular formula C18H12BrN3OS B2984064 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide CAS No. 477537-82-9](/img/structure/B2984064.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

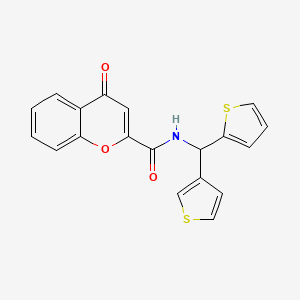

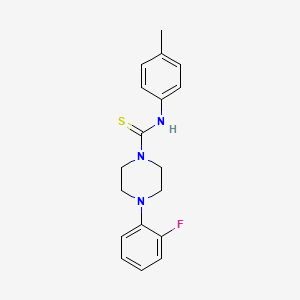

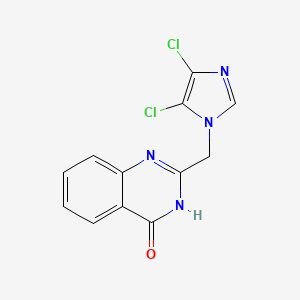

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzimidazole, phenyl, bromothiophene, and carboxamide group . Benzimidazole derivatives have been found to have a variety of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzimidazole derivatives are often synthesized through reactions involving glyoxal, formaldehyde, and ammonia .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a phenyl ring, a bromothiophene group, and a carboxamide group .

Wissenschaftliche Forschungsanwendungen

Amination Reactions

The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide shows relevance in amination reactions. Specifically, in the context of palladium/imidazolium salt systems, nucleophilic N-heterocyclic carbenes, such as those in the mentioned compound, have been effectively used in amination reactions with various nitrogen-containing substrates. This application is crucial for synthesizing primary amines by acid hydrolysis and for converting indoles to N-aryl-substituted indoles (Grasa, Viciu, Huang, & Nolan, 2001).

Synthesis of N-heterocyclic Carbene Ligands

The compound is also involved in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands are integral in creating ruthenium-based metathesis complexes, showcasing efficiency in macrocyclizations and cross metathesis. The stability and activity of these complexes make them suitable for various synthetic applications (Bantreil & Nolan, 2011).

Antihypertensive Effects

Research also includes the exploration of nonpeptide angiotensin II receptor antagonists, where derivatives of the compound demonstrated potent antihypertensive effects upon oral administration. This application is vital in developing treatments for hypertension (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

Antimicrobial Assessment

The compound's derivatives have been used as precursors in synthesizing various heterocyclic compounds, such as imidazole, which have been tested for antimicrobial activity. These applications are significant in the field of drug development and understanding microbial resistance (Elmagd, Hemdan, Samy, & Youssef, 2017).

Antifungal Activity

Similar compounds have been synthesized to investigate their antifungal activity, demonstrating varying degrees of effectiveness. These findings are essential for developing new antifungal agents and understanding their mechanisms (Saeed, Zaman, Jamil, & Mirza, 2008).

Functionalization Reactions

Research into functionalization reactions using derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide has led to the synthesis of various compounds, such as 1H-pyrazole-3-carboxamides. These studies provide insights into reaction mechanisms and potential applications in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Antipathogenic Activity

The compound has been used in synthesizing thiourea derivatives, which were tested for their interaction with bacterial cells. Their anti-pathogenic activity, particularly against biofilm-forming bacteria, highlights their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities .

Mode of Action

Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects

Biochemical Pathways

Imidazole derivatives have been shown to affect a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability

Result of Action

Imidazole derivatives have been shown to have a wide range of biological activities, suggesting that they could have various molecular and cellular effects

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPVKQYSBGLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2983981.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2983983.png)

![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)

![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)

![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)